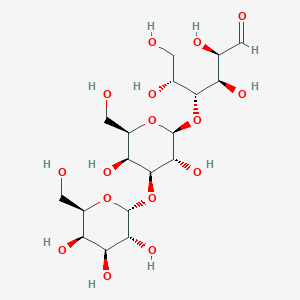![molecular formula C10H18ClNO4 B1448084 [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride CAS No. 1351643-49-6](/img/structure/B1448084.png)
[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride
Übersicht
Beschreibung
“[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride” is a chemical compound with the CAS Number: 224456-41-1 . It has a molecular weight of 251.71 and its IUPAC name is [4-(ethoxycarbonyl)-1-piperidinyl]acetic acid hydrochloride . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17NO4.ClH/c1-2-15-10(14)8-3-5-11(6-4-8)7-9(12)13;/h8H,2-7H2,1H3,(H,12,13);1H . This code provides a specific textual representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride” is a solid . It has a molecular weight of 251.71 . .
Wissenschaftliche Forschungsanwendungen
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry due to their presence in numerous pharmaceuticals. The compound can be used as a precursor for synthesizing a variety of piperidine derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives have been explored for their potential pharmacological activities .
Pharmacological Applications
The piperidine moiety is a common feature in many FDA-approved drugs. [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride can be utilized to develop compounds with anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant properties .
Anticancer Research
Piperidine derivatives have shown promise in cancer research. For instance, N-(piperidine-4-yl) benzamide compounds synthesized from piperidine derivatives, including the one you’re interested in, have demonstrated increased cytotoxicity against cancer cells when certain functional groups are present .
Antioxidant Properties
Piperidine derivatives, including those synthesized from [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride, may exhibit antioxidant properties. This is crucial as antioxidants play a significant role in protecting cells from oxidative stress, which is implicated in various diseases .
Neuropharmacology
In neuropharmacology, piperidine derivatives are investigated for their potential effects on the central nervous system. They could be used to develop treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s, as well as for managing pain and psychiatric disorders .
Analgesic and Anti-Inflammatory Applications
The compound’s derivatives can be explored for their analgesic and anti-inflammatory effects. This is particularly relevant for the development of new painkillers and anti-inflammatory drugs that could offer alternatives to current medications with fewer side effects .
Material Science
In material science, piperidine derivatives can be used to modify the properties of materials, such as improving the flexibility or stability of polymers. This has implications for creating new materials with specific characteristics for industrial applications .
Chemical Synthesis
Lastly, [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride serves as a building block in chemical synthesis. It can be used to create complex organic molecules for research and development in various chemical industries .
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+352 (IF ON SKIN: Wash with plenty of soap and water) .
Wirkmechanismus
Mode of Action
It is hypothesized that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the proportion of the drug that enters circulation and can have an active effect .
Result of Action
The molecular and cellular effects of [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride’s action are currently unknown. Understanding these effects would provide insights into the compound’s therapeutic potential and possible side effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Eigenschaften
IUPAC Name |
2-(4-ethoxycarbonylpiperidin-1-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4.ClH/c1-2-15-10(14)8-3-5-11(6-4-8)7-9(12)13;/h8H,2-7H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNPLQSBQFDISU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1448012.png)

![Methyl 3-[(5-nitro-1,3-thiazol-2-yl)sulfonyl]propanoate](/img/structure/B1448015.png)
![4-[2-(Sulfinoimino)-1(2H)-pyridyl]benzenediazonium](/img/structure/B1448018.png)


